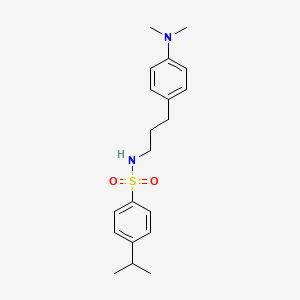

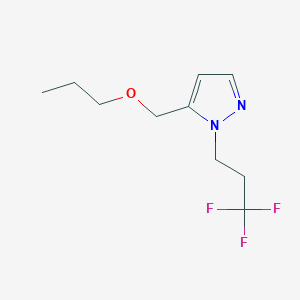

![molecular formula C16H25N3O B2970186 2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 289686-55-1](/img/structure/B2970186.png)

2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

説明

科学的研究の応用

Anticonvulsant Activity

Research by Kamiński et al. (2015) on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share structural similarities with 2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide, demonstrates significant anticonvulsant properties. These compounds, synthesizing fragments of known antiepileptic drugs, showed broad spectra of activity across several preclinical seizure models, indicating their potential as new anticonvulsant agents. This suggests that related compounds, including 2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide, could have applications in developing treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2015).

Antimicrobial Activity

Ghorab et al. (2017) synthesized a series of compounds with a structure related to 2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide, which were evaluated for their antibacterial and antifungal activities. The study highlighted the potential of these compounds as antimicrobial agents, with some showing higher activity compared to reference drugs. This indicates that derivatives of 2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide could be explored further for their applications in combating microbial infections (Ghorab et al., 2017).

Molecular Docking Studies

In addition to antimicrobial activity, the study by Ghorab et al. (2017) also performed molecular modeling to predict the binding interactions of these compounds within the active sites of target enzymes. Such docking studies are crucial for understanding the mechanism of action at the molecular level and for the rational design of more potent and selective agents. Therefore, compounds structurally similar to 2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide may also find applications in drug design and development processes, specifically in identifying new targets for antimicrobial and other therapeutic agents.

Chemical Synthesis Applications

The synthesis and cyclization reactions involving compounds structurally related to 2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide have been explored for creating a variety of heterocyclic compounds. For instance, Shikhaliev et al. (2008) investigated cyclization reactions of cyanamides with different reactants, leading to novel heterocyclic derivatives. These synthetic methodologies could be applicable for the development of new pharmaceuticals, agrochemicals, and materials (Shikhaliev et al., 2008).

作用機序

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways and are often implicated in cancer and other diseases .

Mode of Action

Similar compounds have been found to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can alter the conformation of the target protein, potentially inhibiting its activity .

Biochemical Pathways

Tyrosine kinases, which are potential targets of similar compounds, are involved in many cellular processes, including cell growth, differentiation, and metabolism . Inhibition of these enzymes can disrupt these processes, potentially leading to cell death .

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to the disruption of cell signaling pathways, potentially resulting in cell death .

特性

IUPAC Name |

2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-16(2,3)15(20)17-13-5-7-14(8-6-13)19-11-9-18(4)10-12-19/h5-8H,9-12H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKLBBVJPYOFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

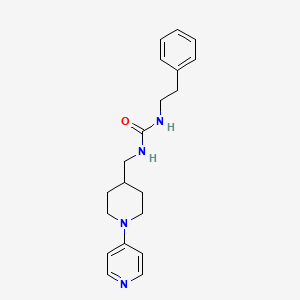

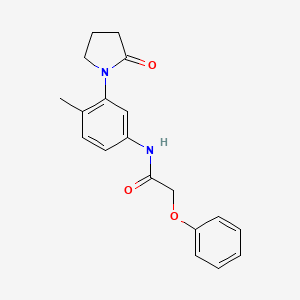

![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid](/img/structure/B2970109.png)

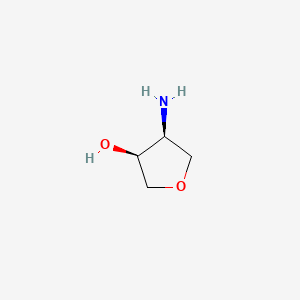

![Methyl 2-{[2-cyano-4-(trifluoromethyl)phenyl]sulfanyl}benzenecarboxylate](/img/structure/B2970110.png)

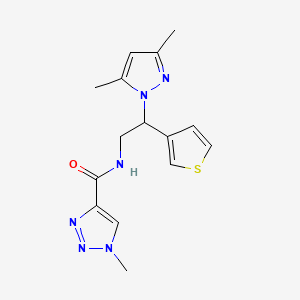

![3-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970111.png)

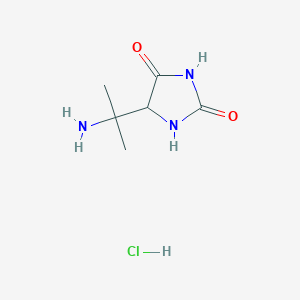

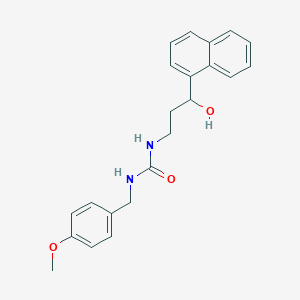

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)